molecular formula C17H22N2O2 B265217 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide

Cat. No. B265217
M. Wt: 286.37 g/mol
InChI Key: OUDQOIZNCUGRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide, also known as HMA-1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, protection against oxidative stress and improvement of cognitive function in neurodegenerative disorders, and inhibition of bacterial and viral growth in infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide in lab experiments is its synthetic nature, which allows for precise control over the compound's properties. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to design experiments that specifically target its effects.

Future Directions

For N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide research include further investigation into its mechanism of action, as well as its potential use as a therapeutic agent in various diseases. Additionally, research could focus on the development of more efficient synthesis methods and the optimization of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide's properties for specific applications.

Synthesis Methods

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide can be synthesized through a multi-step process involving the reaction of 8-methylquinoline-2-carbaldehyde with isobutylamine, followed by acetylation with acetic anhydride and deprotection with hydrochloric acid. The final product is obtained through the reaction of the resulting intermediate with hydroxylamine hydrochloride.

Scientific Research Applications

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to protect against oxidative stress and improve cognitive function. In infectious disease research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the growth of bacteria and viruses.

properties

Product Name

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C17H22N2O2/c1-11(2)9-19(13(4)20)10-15-8-14-7-5-6-12(3)16(14)18-17(15)21/h5-8,11H,9-10H2,1-4H3,(H,18,21)

InChI Key

OUDQOIZNCUGRRH-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1NC(=O)C(=C2)CN(CC(C)C)C(=O)C

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C

Origin of Product

United States

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